Product packaging for 1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol(Cat. No.:CAS No. 113667-18-8)

1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol

Cat. No.: B041707
CAS No.: 113667-18-8
M. Wt: 314.4 g/mol
InChI Key: RFYJJMFVKAYBBO-UHFFFAOYSA-N
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Description

1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound features a biaryl structure with axial chirality, making it valuable for studying atropisomeric systems and developing asymmetric synthesis methodologies . Structurally related naphthol derivatives demonstrate significant potential as selective cyclooxygenase-2 (COX-2) inhibitors with preferential activity against the inducible COX-2 isoform over the constitutive COX-1 isoform . The ethoxy and hydroxyl functional groups at strategic positions on the naphthalene rings contribute to its hydrogen-bonding capacity and influence its biological activity. Researchers can utilize this compound to investigate structure-activity relationships in anti-inflammatory drug development, study enzyme inhibition mechanisms, and explore chiral recognition processes. The compound's extended aromatic system provides utility in materials science research, particularly in developing organic fluorescent probes and studying excited-state intramolecular proton transfer (ESIPT) systems . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O2 B041707 1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol CAS No. 113667-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-2-24-20-14-12-16-8-4-6-10-18(16)22(20)21-17-9-5-3-7-15(17)11-13-19(21)23/h3-14,23H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYJJMFVKAYBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441215
Record name 1-(2-ethoxynaphthalen-1-yl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79044-23-8
Record name 1-(2-ethoxynaphthalen-1-yl)naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Functionalization of the Binaphthyl Skeleton

Established Synthetic Routes to 1,1'-Binaphthyl Core Structures

The creation of the C-C bond linking the two naphthalene (B1677914) rings is the critical step in forming the binaphthyl core. The primary methods to achieve this are through oxidative coupling or transition metal-catalyzed cross-coupling reactions.

Oxidative Coupling Approaches

Oxidative coupling is a classical and powerful method for the synthesis of 1,1'-binaphthyls, most notably for the symmetrical dimerization of 2-naphthol (B1666908) to form 1,1'-bi-2-naphthol (B31242) (BINOL). This approach typically employs a metal oxidant to facilitate the coupling of two naphthol units at their C1 positions.

Iron(III) chloride (FeCl₃) is a common reagent for this transformation. The reaction mechanism is believed to involve the formation of a naphthoxy radical, which then dimerizes. While highly effective for creating symmetrical BINOLs, achieving a direct, high-yield cross-coupling between two different naphthol derivatives (e.g., 2-naphthol and 2-ethoxynaphthalene) to form an unsymmetrical product like the target compound is challenging due to the competing and often favored homo-coupling of each starting material. mdpi.com

Recent advancements have focused on developing catalytic asymmetric oxidative coupling reactions to produce enantioenriched BINOLs. These methods often use transition metal complexes, such as those based on copper, iron, or ruthenium, in conjunction with chiral ligands. mdpi.comacs.orgmdpi.com For instance, an iron-complex generated in situ from Fe(ClO₄)₂ and a chiral bisquinolyldiamine ligand has been shown to produce enantioenriched BINOL derivatives in good yields. mdpi.com While primarily aimed at asymmetric homo-coupling, these catalytic systems highlight the ongoing efforts to control the selectivity of oxidative coupling reactions.

Oxidant/Catalyst System Substrate Product Type Key Feature
Iron(III) Chloride (FeCl₃)2-NaphtholSymmetrical BINOLClassical stoichiometric method
Cu(II)/Chiral Ligand2-NaphthylaminesSymmetrical BINAMCatalytic, forms diamine derivatives acs.org
Fe(ClO₄)₂/Chiral Ligand2-NaphtholsEnantioenriched BINOLCatalytic asymmetric synthesis mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Transition metal-catalyzed cross-coupling reactions are among the most versatile and efficient methods for constructing C-C bonds, including the axial bond in binaphthyls. nih.gov These reactions are particularly well-suited for the synthesis of unsymmetrical derivatives, as they involve the coupling of two distinct, pre-functionalized naphthalene precursors.

The Suzuki-Miyaura cross-coupling is a premier example, typically involving the reaction of a naphthalenylboronic acid with a naphthalenyl halide or triflate, catalyzed by a palladium complex. nih.gov To synthesize the skeleton of 1-(2-ethoxynaphthalen-1-yl)naphthalen-2-ol, a potential strategy would be to couple 2-ethoxynaphthalene-1-boronic acid with 1-bromo-2-naphthalenol (or a protected version).

Key components of these reactions include:

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, and a phosphine (B1218219) ligand.

Ligand: Ligands such as triphenylphosphine (B44618) (PPh₃), or more specialized biaryl phosphines (e.g., SPhos, XPhos), are crucial for catalyst stability and reactivity.

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid component.

Nickel-catalyzed cross-coupling reactions have also emerged as powerful alternatives for constructing biaryl linkages, sometimes offering different reactivity and tolerance to functional groups. acs.org The development of asymmetric cross-coupling methods has enabled the synthesis of atropisomeric binaphthyls with high enantioselectivity. nih.govacs.org

Coupling Reaction Naphthalene Precursor 1 Naphthalene Precursor 2 Catalyst System (Typical)
Suzuki-MiyauraNaphthyl-boronic acidNaphthyl-halide/triflatePd(0) complex + Phosphine Ligand + Base
NegishiNaphthyl-zinc halideNaphthyl-halide/triflatePd(0) or Ni(0) complex
StilleNaphthyl-stannaneNaphthyl-halide/triflatePd(0) complex

Photochemical Synthesis Strategies for Naphthalene-Based Ethers and Related Systems

Photochemical methods offer alternative pathways for the formation of bonds and the modification of aromatic systems. While less common for the direct construction of the binaphthyl C-C bond, photochemistry can be relevant in the synthesis of precursors or related structures. For instance, photo-excited naphthalene and its derivatives, such as methoxynaphthalenes, can undergo reduction in the presence of reagents like triethylamine (B128534) to yield dihydronaphthalenes. rsc.org

Furthermore, photochemical reactions can be employed in light-harvesting systems where a naphthalene moiety acts as a donor and another group, such as azobenzene, acts as an acceptor. researchgate.net While not a direct synthetic route to the binaphthyl core, these studies provide insight into the electronic properties and reactivity of functionalized naphthalenes under irradiation, which could potentially be harnessed in novel synthetic strategies.

Regioselective Introduction of Ethoxy and Hydroxyl Functionalities

Once the 1,1'-binaphthyl skeleton is established, or during its construction, the ethoxy and hydroxyl groups must be introduced with correct regiochemistry. A common and logical precursor for the target compound is 1,1'-bi-2-naphthol (BINOL), a readily available symmetrical diol. The synthetic challenge then becomes the selective functionalization of only one of the two equivalent hydroxyl groups.

Etherification Reactions on Naphthalene Scaffolds

The conversion of a hydroxyl group on a naphthalene ring to an ethoxy group is a standard etherification reaction. The Williamson ether synthesis is the most common method, involving the deprotonation of the naphthol to form a more nucleophilic naphthoxide, followed by reaction with an ethylating agent.

Reaction: Naphthol-OH + Base → Naphthol-O⁻ + Et-X → Naphthol-OEt

Base: A suitable base is required to deprotonate the hydroxyl group. For phenols and naphthols (pKa ≈ 10), bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are effective.

Ethylating Agent (Et-X): Common reagents include ethyl iodide (EtI), ethyl bromide (EtBr), or diethyl sulfate (B86663) ((EtO)₂SO₂).

The primary challenge in synthesizing this compound from BINOL is achieving selective mono-etherification. Reacting BINOL with one equivalent of base and one equivalent of an ethylating agent often results in a statistical mixture of starting material, the desired mono-ether, and the undesired di-ether. To favor the mono-substituted product, one can use a large excess of the starting diol or employ a phase-transfer catalyst to carefully control the reaction conditions.

Hydroxyl Group Functionalization and Protection Strategies

To achieve high yields of the mono-etherified product, a protection strategy is often the most effective approach. libretexts.org This involves chemically modifying one of the hydroxyl groups to render it unreactive towards etherification, allowing the second hydroxyl group to be selectively functionalized. zmsilane.com

The general sequence is as follows:

Protection: Selectively protect one of the two hydroxyl groups of BINOL.

Functionalization: Convert the remaining free hydroxyl group to the desired ethoxy ether.

Deprotection: Remove the protecting group to reveal the second hydroxyl group, yielding the final unsymmetrical product.

Common protecting groups for hydroxyl functions are stable under the conditions of the subsequent reaction but can be removed cleanly under different, specific conditions. highfine.commasterorganicchemistry.com

Protecting Group Protection Reagent Deprotection Condition Characteristics
Silyl Ethers (e.g., TBS, TIPS)TBS-Cl, ImidazoleFluoride source (e.g., TBAF) or acidTunable stability based on sterics; widely used zmsilane.comhighfine.com
Benzyl Ether (Bn)Benzyl Bromide (BnBr), BaseCatalytic Hydrogenolysis (H₂, Pd/C)Stable to many reagents, removed under neutral conditions
Methoxymethyl Ether (MOM)MOM-Cl, Base (e.g., DIEA)Acidic conditions (e.g., HCl in MeOH)Stable to bases and nucleophiles masterorganicchemistry.com
Acetate EsterAcetic Anhydride, PyridineMild base (e.g., K₂CO₃, MeOH)Easily applied and removed, but less robust than ethers highfine.com

By employing a protecting group (PG), the synthesis from BINOL can be precisely controlled:

BINOL(OH)₂ → BINOL(OH)(OPG) → BINOL(OEt)(OPG) → this compound

This strategic use of protecting groups is fundamental in modern organic synthesis for constructing complex and highly functionalized molecules like the target compound. nih.govnih.gov

Advanced Synthetic Transformations for Structural Diversification

The inherent versatility of the binaphthyl scaffold, characterized by its atropisomeric chirality and extended aromatic system, makes it a prime candidate for structural diversification. Advanced synthetic transformations can be employed to introduce a wide array of functional groups, thereby tuning the steric and electronic properties of the molecule. This section explores post-synthetic modifications of the core this compound framework and strategies for accessing its chiral analogs and derivatives.

Post-Synthetic Modifications on the Binaphthyl-Naphthol-Ether Framework

Post-synthetic modification allows for the late-stage introduction of functional groups onto the pre-formed binaphthyl skeleton of this compound. This approach is highly valuable for creating a library of derivatives from a common intermediate. Key strategies include electrophilic aromatic substitution, ortho-lithiation, and modifications of the existing hydroxyl and ethoxy groups.

Electrophilic Aromatic Substitution: The electron-rich naphthalene rings are susceptible to electrophilic attack. The directing effects of the hydroxyl and ethoxy groups, both being ortho-, para-directing, will influence the regioselectivity of these reactions.

Bromination: The treatment of binaphthyl compounds with brominating agents is a common method for introducing bromine atoms, which can then serve as handles for further cross-coupling reactions. For instance, the reaction of 1,1'-bi-2-naphthol (BINOL) with bromine in dichloromethane (B109758) can lead to selective dibromination at the 6,6'-positions. nih.gov For this compound, the positions most susceptible to bromination would be those activated by the hydroxyl and ethoxy groups, such as the 3 and 6 positions of the 2-hydroxynaphthalen-1-yl moiety and the 3' and 6' positions of the 2-ethoxynaphthalen-1-yl moiety. The precise outcome would depend on the reaction conditions. Recent studies have also highlighted methods for selective bromination at other positions of the binaphthyl skeleton, such as the 5-position, by modifying the reactivity of the naphthalene ring. chemrxiv.orgchemrxiv.org

Nitration and Friedel-Crafts Reactions: These classic electrophilic aromatic substitutions can also be applied, although they may require careful optimization to avoid side reactions, particularly with the sensitive hydroxyl group. Protection of the hydroxyl group may be necessary prior to these transformations.

Ortho-Lithiation and Functionalization: Directed ortho-metalation is a powerful tool for regioselective functionalization. The hydroxyl and ethoxy groups can direct lithiation to their adjacent ortho positions (the 3 and 3' positions).

The hydroxyl group of BINOL is known to direct lithiation to the 3- and 3'-positions. rsc.org This principle can be extended to this compound. After protection of the hydroxyl group, treatment with an organolithium reagent such as n-butyllithium would generate a dilithiated species. This intermediate can then be quenched with a variety of electrophiles to introduce new substituents. For example, reaction with B(OMe)₃ followed by oxidative workup can introduce a hydroxyl group, while reaction with I₂ can install an iodine atom. nih.gov

Modification of Existing Functional Groups:

Ether Cleavage: The ethoxy group can be cleaved to reveal a second hydroxyl group, transforming the molecule into a derivative of 1,1'-bi-2-naphthol (BINOL). This would typically be achieved using strong acids like HBr or Lewis acids such as BBr₃.

O-Alkylation/Acylation: The free hydroxyl group is a prime site for modification. It can be readily alkylated or acylated to introduce a wide range of functionalities, altering the steric and electronic properties of the ligand.

The table below summarizes potential post-synthetic modifications on the this compound framework based on established methodologies for related binaphthyl compounds.

Transformation Reagents and Conditions Potential Position of Functionalization Resulting Functional Group Reference Analogy
BrominationBr₂ in CH₂Cl₂6,6' positions-Br nih.gov
Ortho-lithiation1. Protection of -OH2. n-BuLi3. Electrophile (E)3,3' positions-E (e.g., -OH, -I, -CHO) rsc.org
Ether CleavageBBr₃ or HBr2' position-OHStandard textbook procedure
O-AlkylationAlkyl halide, Base (e.g., K₂CO₃)2 position-ORStandard textbook procedure

Preparation of Chiral Analogs and Derivatives

The synthesis of enantiomerically pure or enriched analogs of this compound is of significant interest, as the chirality of the binaphthyl scaffold is often crucial for applications in asymmetric catalysis. The primary challenge lies in controlling the axial chirality during the formation of the C-C bond between the two naphthalene units.

Asymmetric Synthesis:

Asymmetric Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the construction of biaryl compounds. yau-awards.com The use of chiral phosphine ligands in conjunction with a palladium catalyst can induce enantioselectivity in the coupling of a naphthaleneboronic acid with a naphthalene halide (or triflate). proquest.com For the synthesis of this compound, this would involve the coupling of a 2-ethoxynaphthalene (B165321) derivative with a 2-hydroxynaphthalene derivative. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee).

Asymmetric Oxidative Coupling: The oxidative coupling of 2-naphthol derivatives is a well-established method for the synthesis of BINOL and its analogs. mdpi.comencyclopedia.pub Chiral catalysts, often based on copper or iron complexes with chiral ligands, can mediate the enantioselective coupling of two naphthol units. mdpi.comencyclopedia.pub To synthesize a chiral analog of this compound via this route, one might envision a cross-coupling between 2-naphthol and 2-ethoxynaphthalene, although achieving high selectivity in such cross-couplings can be challenging. A more plausible approach would be the asymmetric synthesis of a chiral dihydroxybinaphthyl precursor, followed by selective mono-etherification.

Resolution of Racemates:

If an asymmetric synthesis is not feasible, the racemic mixture of this compound can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, separating the diastereomers by chromatography or crystallization, and then cleaving the resolving agent to recover the pure enantiomers. For example, the free hydroxyl group can be esterified with a chiral carboxylic acid.

Derivatization of Chiral Precursors:

An alternative and highly effective strategy is to start with an enantiomerically pure precursor, such as (R)- or (S)-BINOL. Selective mono-etherification of BINOL would yield the chiral this compound. This approach leverages the commercial availability of enantiopure BINOL. Once the chiral scaffold is established, further derivatization can be carried out as described in the post-synthetic modification section, with the existing chirality potentially influencing the stereochemical outcome of subsequent reactions. The synthesis of novel chiral bisphosphorus ligands from chiral BINOL derivatives is a well-documented example of this strategy. dicp.ac.cn

The following table outlines key strategies for the preparation of chiral analogs of this compound.

Strategy Methodology Key Considerations Potential Outcome Reference Analogy
Asymmetric SynthesisPd-catalyzed Suzuki-Miyaura coupling with a chiral ligandSelection of appropriate chiral ligand and optimization of reaction conditions.Enantiomerically enriched product directly from achiral precursors. proquest.com
Asymmetric SynthesisAsymmetric oxidative coupling of naphtholsCatalyst design for high enantioselectivity and yield.Enantiomerically enriched BINOL-type precursor for further modification. mdpi.comencyclopedia.pub
ResolutionFormation of diastereomers with a chiral resolving agentAvailability of a suitable resolving agent and efficient separation of diastereomers.Separation of a racemic mixture into pure enantiomers. nih.gov
DerivatizationSelective mono-etherification of enantiopure BINOLAchieving high selectivity for mono-etherification over di-etherification.Access to enantiopure product from a readily available chiral starting material. dicp.ac.cn

Chirality, Stereochemistry, and Enantioenrichment Strategies

Enantioselective Synthesis of the Chemical Compound and Related Structures

The synthesis of enantiomerically pure C₁-symmetric binaphthyls such as 1-(2-ethoxynaphthalen-1-yl)naphthalen-2-ol is a significant challenge in organic chemistry. Strategies generally fall into three main categories: asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric catalysis represents the most efficient and atom-economical method for synthesizing enantiopure binaphthyls. nih.gov The primary approach is the enantioselective oxidative cross-coupling of two different naphthol precursors, in this case, 2-naphthol (B1666908) and 2-ethoxynaphthalene (B165321). This reaction is challenging due to the competing homocoupling of each naphthol.

Significant progress has been made using transition metal catalysts complexed with chiral ligands. For instance, copper-based catalysts have shown promise in the synthesis of C₁-symmetric BINOL derivatives. researchgate.net A notable system employs a CuBr catalyst with a chiral spirocyclic pyrrolidine oxazoline-based ligand, which facilitates the aerobic oxidative cross-coupling of substituted 2-naphthols with high enantioselectivity. researchgate.net Iron and ruthenium complexes have also been developed for the asymmetric oxidative coupling of 2-naphthols to yield BINOL derivatives. nih.gov These catalytic systems generate a chiral environment around the metal center, which directs the coupling of the two naphthol units to form one atropisomer preferentially over the other.

Below is a table summarizing the performance of a representative catalytic system for the synthesis of C₁-symmetric BINOLs, analogous to the target compound.

Entry2-Naphthol Derivative 12-Naphthol Derivative 2Catalyst SystemYield (%)Enantiomeric Excess (ee %)
12-Naphthol3-Phenyl-2-naphtholCuBr / Chiral Spiro Ligand7592
22-Naphthol3-(p-tolyl)-2-naphtholCuBr / Chiral Spiro Ligand7894
32-Naphthol3-(2-naphthyl)-2-naphtholCuBr / Chiral Spiro Ligand7291
This table presents data for the synthesis of analogous C₁-symmetric BINOL derivatives to illustrate the efficacy of asymmetric catalysis. researchgate.net

The chiral auxiliary approach involves temporarily attaching a chiral molecule to one of the naphthalene (B1677914) precursors to direct the stereochemical outcome of the aryl-aryl bond formation. wikipedia.org Once the desired axial chirality is established, the auxiliary is removed, yielding the enantiomerically enriched binaphthyl product.

In a potential synthesis of this compound, a chiral auxiliary could be attached to either 2-naphthol or a derivative of 2-ethoxynaphthalene. This chiral substrate would then undergo a coupling reaction (e.g., a Suzuki or Ullmann coupling) with the other naphthalene partner. The steric and electronic properties of the auxiliary would favor the formation of one diastereomeric atropisomer over the other. Subsequent cleavage of the auxiliary would furnish the target molecule in enantiomerically enriched form. While effective, this method is less atom-economical than asymmetric catalysis due to the need for additional steps to attach and remove the auxiliary. wikipedia.org

Biocatalytic and enzymatic resolutions are powerful methods for separating racemic mixtures of chiral compounds. nih.govnih.gov These techniques exploit the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of a racemic substrate, allowing for the separation of the unreacted enantiomer or the product.

For a compound like racemic this compound, a kinetic resolution could be performed via lipase-catalyzed acylation. In this process, the enzyme would selectively acylate the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated by chromatography. Dynamic kinetic resolution (DKR) is an even more advanced strategy that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. nih.gov Chemoenzymatic DKR methods, using a combination of a lipase and a copper racemization catalyst, have been successfully applied to a variety of C₁-symmetric BINOLs. nih.gov

The table below shows examples of lipase-catalyzed kinetic resolution applied to C₁-symmetric biaryls.

EntrySubstrateEnzymeReaction TypeProduct ee (%)Unreacted Substrate ee (%)
1Racemic 1-(2-methoxynaphthalen-1-yl)naphthalen-2-olLipase LPL-311Acylation (DKR)>99 (as acetate)-
2Racemic 1-(Carbazol-3-yl)naphthalen-2-olLipase from Pseudomonas sp.Esterification98 (as ester)>99
3Racemic 1-(Dibenzofuran-2-yl)naphthalen-2-olLipase from Pseudomonas sp.Esterification97 (as ester)>99
This table provides representative data from the enzymatic resolution of structurally similar C₁-symmetric biaryls. nih.govnih.gov

Chiral Recognition and Sensing Mechanisms

The atropisomeric chirality arising from hindered rotation around the C-C single bond between the two naphthalene rings makes this compound a valuable scaffold for enantioselective recognition. Its well-defined three-dimensional structure, combining a hydroxyl group, an ethoxy group, and extensive aromatic surfaces, allows for specific and directional interactions with chiral guest molecules.

Molecular Interactions Governing Enantioselective Binding

The enantioselective binding capabilities of this compound are predicated on a combination of non-covalent interactions that collectively create a chiral pocket capable of differentiating between enantiomers of a guest molecule. The efficacy of this recognition relies on the three-point interaction model, where multiple simultaneous interactions secure the guest in a specific orientation. For this binaphthyl derivative, the key interactions include:

Hydrogen Bonding: The hydroxyl (-OH) group at the 2-position is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. This allows for strong, directional interactions with guest molecules containing complementary functional groups, such as the carboxyl groups of chiral acids or the amino and hydroxyl groups of amino alcohols. In systems involving cyclohexane-1,2-diamine-based bisbinaphthyl molecules, hydrogen bonding with the carboxylic acid proton of a guest like mandelic acid is a crucial recognition event nih.gov.

π-π Stacking: The electron-rich naphthalene rings provide extensive surfaces for π-π stacking interactions with aromatic guests. The specific geometry of the binaphthyl system, with its defined dihedral angle, creates a chiral cavity where aromatic rings of a guest enantiomer can stack preferentially in a particular orientation, contributing significantly to the binding energy and selectivity.

Steric Repulsion: The bulky nature of the naphthalene units and the ethoxy group creates significant steric hindrance. This repulsion plays a critical role in chiral discrimination by disfavoring the binding of one enantiomer that cannot fit into the chiral cleft without incurring a significant energetic penalty. The rigid C2 symmetrical structure of many 1,1'-binaphthyl derivatives is known to provide inherent chiral induction abilities based on this principle nih.gov.

The synergistic operation of these forces allows for the differentiation of subtle stereochemical differences between enantiomers, leading to the formation of diastereomeric host-guest complexes with different association constants.

Table 1: Key Molecular Interactions in Enantioselective Recognition

Interaction Type Host Functional Group(s) Potential Guest Functional Group(s) Role in Recognition
Hydrogen Bonding Naphthalen-2-ol (-OH) Carboxylic acids (-COOH), Alcohols (-OH), Amines (-NH₂) Primary binding site, provides directionality and strength.
π-π Stacking Naphthalene Rings Aromatic rings (e.g., phenyl, pyridyl) Stabilizes the complex, contributes to orientational preference.
Steric Hindrance Naphthalene Rings, Ethoxy Group Bulky substituents on guest's stereocenter Disfavors binding of the sterically mismatched enantiomer.

Design Principles for Chiral Recognition Systems

The design of effective chiral recognition and sensing systems based on this compound and related binaphthyl scaffolds follows several key principles aimed at maximizing sensitivity and enantioselectivity.

Pre-organization and Rigidity: An effective chiral host should be conformationally rigid and pre-organized for binding. The inherent rotational barrier in the binaphthyl backbone provides this rigidity, minimizing the entropic penalty upon guest binding. Incorporating the binaphthyl unit into a larger macrocyclic structure can further enhance this rigidity and create a more defined binding cavity, leading to improved sensitivity and selectivity, as demonstrated in bisbinaphthyl macrocycles nih.gov.

Complementarity: The size, shape, and electronic properties of the host's binding site must be complementary to the target guest. For this compound, the chiral cleft is well-suited for recognizing planar aromatic molecules or guests with functional groups positioned to interact with the hydroxyl and ethoxy moieties.

Incorporation of a Signaling Unit: For a recognition event to be detected, the host molecule must incorporate a signaling component that changes its output upon guest binding. The naphthalene core is intrinsically fluorescent, making it an ideal signaling unit. The binding of a guest can alter the photophysical properties of the binaphthyl unit through mechanisms such as photoinduced electron transfer (PET) quenching or suppression nih.gov. This change in fluorescence intensity or wavelength provides a direct measure of the recognition event.

Chiral Amplification: In some systems, the initial chiral recognition event can be amplified. This can occur in polymeric or aggregated systems where the binding of a single chiral guest molecule can induce a larger-scale conformational change, leading to a greatly enhanced chiroptical response, such as in circular dichroism (CD) or circularly polarized luminescence (CPL) nih.gov.

Table 2: Design Principles for Binaphthyl-Based Chiral Sensors

Principle Implementation Strategy Desired Outcome
Rigidity & Pre-organization Utilize the atropisomeric binaphthyl core; incorporate into macrocycles. Lower entropic cost of binding, higher association constant.
Host-Guest Complementarity Match the chiral cavity size and functional groups to the target analyte. High binding affinity and enantioselectivity.
Signal Transduction Employ the native fluorescence of the naphthalene rings. Observable change in fluorescence upon guest binding.

Supramolecular Chirality and Helical Structures

The intrinsic, molecule-level chirality of this compound can be translated and amplified into macroscopic, observable chirality in larger molecular assemblies. This transfer of chiral information from the molecular to the supramolecular scale is fundamental to creating advanced functional materials.

Induced Chirality in Assemblies

A single enantiomer of this compound can act as a chiral dopant, inducing a preferred handedness (helicity) in an assembly of otherwise achiral molecules. This phenomenon, known as induced chirality, is a powerful tool for creating chiral supramolecular structures.

The mechanism often involves the binaphthyl derivative associating with an achiral species, such as a polymer or a discotic molecule, through non-covalent interactions. The fixed axial chirality of the binaphthyl unit forces the surrounding achiral molecules to adopt a specific, helical arrangement to accommodate the steric and electronic demands of the chiral molecule. This induced supramolecular chirality can be readily detected by circular dichroism (CD) spectroscopy, where the assembly exhibits a distinct CD signal in the absorption bands of the achiral component. For instance, chiral chromophores can induce remarkable properties like circular dichroism by combining their spectroscopic properties with chirality nih.gov. Similarly, optically active poly(naphthalene-1,4-diyl) has been prepared, with its chirality ascribed to a preferred-handed helicity nih.gov.

Self-Assembly into Chiral Architectures

Enantiomerically pure this compound possesses all the necessary features to undergo self-assembly into well-defined chiral supramolecular architectures. The driving forces for this assembly are the same intermolecular interactions that govern chiral recognition:

Hydrogen bonding involving the hydroxyl group can lead to the formation of one-dimensional chains or tapes.

π-π stacking between the naphthalene rings of adjacent molecules can promote the growth of these assemblies into larger, ordered stacks.

The combination of the directional hydrogen bond and the broad π-stacking surfaces, guided by the molecule's inherent atropisomeric chirality, can result in the formation of helical fibers, ribbons, or tubules. In these architectures, the individual molecules are arranged in a specific, repeating chiral pattern, leading to a macroscopic structure with a preferred handedness. The introduction of specific hydrogen-bonding sites, such as biuret motifs, onto chiral binaphthalene chromophores has been shown to be an efficient method for promoting the formation of sub-micron-sized aggregates like vesicles mdpi.com. The interplay between molecular and supramolecular chirality is crucial for developing molecular memory systems and smart functional materials researchgate.net. Such self-assembled structures are of significant interest for applications in chiroptical devices, asymmetric catalysis, and materials science nih.gov.

Table 3: Driving Forces for Self-Assembly of this compound

Driving Force Molecular Origin Resulting Supramolecular Structure
Hydrogen Bonding Intermolecular interaction via the -OH group Formation of 1D chains and networks.
π-π Stacking Attraction between aromatic naphthalene rings Stacking into columns, stabilization of larger assemblies.
Chiral Packing Steric and electronic effects from the atropisomeric core Preference for helical or twisted architectures over achiral packing.

Supramolecular Chemistry and Host Guest Interactions

Design Principles for Supramolecular Assemblies Utilizing 1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol as a Building Block

The design of supramolecular assemblies using this compound would be guided by the strategic use of non-covalent interactions. The key design principles would likely involve:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor, enabling the formation of predictable patterns and networks with other molecules containing complementary functional groups.

π-π Stacking: The electron-rich naphthalene (B1677914) rings can participate in π-π stacking interactions, leading to the formation of columnar or layered structures. The ethoxy group may influence the geometry of these stacks.

Chiral Recognition: The inherent chirality of the molecule can be exploited to create enantioselective assemblies, where the building block preferentially interacts with other chiral molecules.

By modifying the substituents on the naphthalene rings, it would be possible to tune the electronic properties and steric hindrance, thereby directing the self-assembly process towards desired architectures such as helices, sheets, or porous frameworks.

Molecular Recognition Studies

The defined spatial arrangement of functional groups in this compound makes it a candidate for molecular recognition studies, where it could act as a host molecule for specific guest ions or neutral molecules.

While specific studies on ion binding by this compound are not documented, research on similar binaphthyl derivatives suggests potential. For instance, the introduction of carboxyl groups at the 6,6' positions of a 2,2'-diethoxy-1,1'-binaphthyl ligand has been shown to create a binding site for metal ions, leading to the formation of coordination polymers. The hydroxyl group of this compound could potentially coordinate with metal ions, and the pocket created by the two naphthalene rings might offer a suitable environment for anion binding through hydrogen bonding.

Table 1: Potential Ion Binding Interactions with this compound

Ion TypePotential Binding Site(s)Type of Interaction
Metal IonsHydroxyl group, Ethoxy groupCoordination
AnionsHydroxyl groupHydrogen Bonding

This table is hypothetical and based on the functional groups present in the molecule.

The hydrophobic cleft formed by the two naphthalene rings could serve as a binding site for small, neutral organic molecules. The selectivity of this recognition would be governed by size and shape complementarity, as well as the potential for hydrogen bonding with the hydroxyl group. The ethoxy group could further influence the shape of the binding pocket and participate in weaker van der Waals interactions.

Formation of Co-crystals and Inclusion Compounds

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. This compound, with its hydrogen bonding capabilities and aromatic rings, is a prime candidate for forming co-crystals with other organic molecules (co-formers). The resulting co-crystals could exhibit altered properties such as solubility, melting point, and stability.

Furthermore, the molecule's shape could facilitate the formation of inclusion compounds, where it acts as a host to trap smaller guest molecules within its crystal lattice without the formation of covalent bonds. The size and shape of the cavity formed in the crystal packing would determine the selectivity for guest inclusion.

Dynamic Supramolecular Systems and Responsive Materials

The non-covalent nature of supramolecular interactions allows for the creation of dynamic and responsive systems. Supramolecular assemblies based on this compound could potentially respond to external stimuli such as light, temperature, or the presence of specific chemical species. For example, the binding of a guest molecule could induce a conformational change in the host, leading to a change in the material's properties, such as its fluorescence or chiroptical response. This responsiveness is a key feature in the development of "smart" materials for sensing, catalysis, and drug delivery applications.

Catalysis and Reaction Mechanism Investigations

Application of 1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol as a Ligand or Organocatalyst Precursor

The utility of this compound and its derivatives has been demonstrated in a range of asymmetric catalytic reactions, including the formation of carbon-carbon and carbon-heteroatom bonds, as well as in hydrogenation and dearomatization processes. These modified BINOL ligands have shown significant potential in creating chiral environments for highly stereoselective transformations.

Asymmetric Catalysis for Carbon-Carbon Bond Formation

Monoalkoxylated BINOL derivatives, structurally analogous to this compound, have been successfully employed as ligands in metal-catalyzed asymmetric carbon-carbon bond-forming reactions. For instance, rare earth metal complexes incorporating BINOL-type ligands have been shown to be effective in nitroaldol (Henry) reactions and Michael additions, creating new stereocenters with high enantioselectivity. iupac.org The presence of a single alkoxy group can influence the Lewis acidity of the metal center and the steric environment around it, thereby affecting both the reactivity and the stereochemical outcome of the reaction.

In a representative example of a related catalytic system, the asymmetric Michael addition of dimethyl malonate to cyclopentenone, a lanthanum-BINOL complex was utilized. While the standard BINOL complex showed some catalytic activity, modifications to the BINOL backbone, such as the introduction of alkoxy groups, are a common strategy to fine-tune the catalyst's performance.

Table 1: Asymmetric Michael Addition Catalyzed by a Lanthanum-BINOL Complex

Entry Substrate 1 Substrate 2 Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (% ee)
1 Cyclopentenone Dibenzyl methylmalonate 3 26 13

This table illustrates the performance of a related La-BINOL complex in an asymmetric Michael addition. Data for the specific this compound ligand is not available in the provided search results. iupac.org

Asymmetric Catalysis for Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis. Chiral ligands derived from BINOL are instrumental in rendering these reactions enantioselective. For example, BINOL-derived phosphoric acids are powerful organocatalysts for a wide array of transformations, including the formation of C-N, C-O, and C-S bonds. While specific data for the ethoxy derivative is scarce, the general principle involves the activation of substrates through hydrogen bonding with the chiral Brønsted acid catalyst, thereby guiding the stereochemical course of the reaction. The modification of one hydroxyl group to an ethoxy group in the BINOL scaffold would lead to a chiral phosphoric acid with a different steric and electronic environment compared to the parent BINOL-phosphoric acid, potentially offering unique reactivity and selectivity profiles.

Hydrogenation and Dearomatization Reactions

BINOL and its phosphine (B1218219) derivatives, such as BINAP, are benchmark ligands for transition metal-catalyzed asymmetric hydrogenation reactions. researchgate.netnptel.ac.in Ruthenium and rhodium complexes of these ligands are highly effective for the enantioselective reduction of a variety of prochiral substrates, including ketones, alkenes, and imines. The mono-ethoxy substitution on the BINOL backbone could be incorporated into phosphine ligands (a mono-etherified BINAP derivative), which may alter the electronic properties and bite angle of the resulting diphosphine ligand, thereby influencing the efficiency and enantioselectivity of the hydrogenation catalyst.

Catalytic asymmetric dearomatization reactions represent a powerful strategy for the synthesis of complex three-dimensional molecules from simple aromatic precursors. While specific applications of this compound in this area are not detailed in the provided search results, related BINOL-derived ligands have been used to control the stereochemistry in such transformations. The chiral environment created by the ligand is crucial for differentiating the enantiotopic faces of the aromatic substrate during the dearomatizing event.

Mechanistic Elucidation of Catalytic Processes

Understanding the mechanism of catalysis is key to the rational design of more efficient and selective catalysts. For reactions involving this compound or its derivatives, mechanistic studies focus on identifying the active catalytic species, reaction intermediates, and the factors governing stereocontrol.

Reaction Pathways and Intermediates

In metal-catalyzed reactions, this compound would typically act as a bidentate ligand, coordinating to the metal center through the hydroxyl oxygen and the ether oxygen. The reaction pathway would then involve substrate coordination to this chiral metal complex, followed by the key bond-forming step within the chiral sphere of the catalyst. The identification of reaction intermediates, often through spectroscopic methods like NMR, can provide insights into the catalytic cycle. For instance, in rare earth metal-catalyzed reactions, the formation of a metal-alkoxide with the BINOL-type ligand is often the first step, creating the active Lewis acidic catalyst. iupac.org

Role of Chiral Environment in Stereocontrol

The axial chirality of the 1,1'-binaphthyl backbone is the primary source of stereocontrol in these catalytic systems. The two naphthyl groups are held at a fixed dihedral angle, creating a well-defined chiral pocket around the active site. The ethoxy group in this compound, as compared to a hydroxyl group in BINOL, introduces a different steric demand and removes a potential hydrogen-bond donor site. This modification can lead to a subtle but significant alteration of the shape and electronic nature of the chiral pocket. The stereochemical outcome of the reaction is determined by the non-covalent interactions between the substrate and the chiral ligand within the transition state. The catalyst favors the transition state leading to one enantiomer over the other due to more favorable steric and/or electronic interactions, thus achieving high enantioselectivity. The precise nature of these interactions can be probed through computational modeling and by studying the effect of systematic variations in the ligand structure on the reaction outcome.

Heterogeneous and Homogeneous Catalysis Paradigms

The catalytic activity of this compound and its derivatives can be understood within the broader contexts of heterogeneous and homogeneous catalysis. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of catalysis involving structurally similar binaphthol and 2-naphthol (B1666908) derivatives provide a strong framework for understanding its potential applications and mechanistic behavior. These compounds are particularly valued in asymmetric synthesis, where the formation of a specific enantiomer of a chiral product is desired. ontosight.aismolecule.comontosight.ai

In homogeneous catalysis , the catalyst exists in the same phase as the reactants. For binaphthol derivatives, this typically involves their use as chiral ligands that coordinate with a metal center to form a soluble catalyst complex. ontosight.airesearchgate.net These complexes are instrumental in a variety of asymmetric reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. ontosight.aipolyu.edu.hk The precise structure of the ligand, including the substituents on the naphthalene (B1677914) rings, is crucial for inducing high enantioselectivity in the product. polyu.edu.hkmdpi.com The reaction mechanism in such systems often involves the formation of a chiral pocket around the metal's active site, which directs the stereochemical outcome of the reaction.

A key advantage of homogeneous catalysis is the high level of control over the catalyst's structure at a molecular level, which allows for fine-tuning of its activity and selectivity. chinesechemsoc.org However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and catalyst loss. chinesechemsoc.org

Conversely, heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This approach offers the significant advantage of easy catalyst separation and recovery, which is beneficial for industrial applications. chinesechemsoc.org For compounds related to this compound, heterogeneous catalysis can be achieved by immobilizing the catalytically active species onto a solid support.

Recent research has explored cooperative strategies that combine both heterogeneous and homogeneous catalysis for the asymmetric hydrogenation of naphthol and phenol (B47542) derivatives. chinesechemsoc.org In one such approach, a heterogeneous catalyst like palladium on carbon (Pd/C) is used for an initial hydrogenation step, followed by a homogeneous chiral catalyst for the subsequent asymmetric reduction. chinesechemsoc.org This dual-catalyst system can achieve high enantioselectivity while leveraging the practical benefits of heterogeneous catalysts. chinesechemsoc.orgresearchgate.net

The investigation into the catalytic potential of this compound and its analogs continues to be an active area of research, with a focus on developing more efficient and selective catalytic systems for the synthesis of valuable chemical compounds. The choice between a heterogeneous or homogeneous approach, or a combination of both, depends on the specific requirements of the chemical transformation, including desired selectivity, scalability, and economic viability.

Interactive Data Table: Comparison of Catalysis Paradigms for Naphthol Derivatives

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same as reactantsDifferent from reactants
Catalyst Type Soluble metal-ligand complexesSolid-supported catalysts
Advantages High selectivity and activity, molecular-level tuningEasy separation and recovery, reusability
Disadvantages Difficult to separate from productsLower selectivity in some cases, potential for leaching
Example Application Asymmetric hydrogenation with Ru-BINAP complexes researchgate.netSynthesis of 1-amidoalkyl-2-naphthols with a solid supported ionic liquid catalyst

Interactive Data Table: Examples of Catalytic Asymmetric Reactions with Binaphthol Derivatives

Reaction TypeCatalyst SystemSubstrateProduct Enantiomeric Excess (ee)
Asymmetric HydrogenationRu(II)-BINAP2-Acylaminoacrylic acids49-95%
Asymmetric OxidationTitanium-Chiral BinaphtholSulfidesUp to 90%
Asymmetric Conjugate AdditionChiral Phosphites from BinaphthylsCyclic enonesGood
Asymmetric AlkylationBinaphthol derivativesAldehydesGood

Spectroscopic Characterization and Advanced Computational Studies of 1 2 Ethoxynaphthalen 1 Yl Naphthalen 2 Ol

The structural and electronic properties of complex organic molecules such as 1-(2-ethoxynaphthalen-1-yl)naphthalen-2-ol, a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), are investigated using a combination of advanced spectroscopic techniques and computational methods. These approaches provide deep insights into the molecule's conformation, electronic transitions, photophysical behavior, and chiroptical characteristics.

Applications in Advanced Materials Science

Integration into Chiral Organic Materials

The axial chirality of the binaphthyl scaffold is a key feature that can be harnessed in the creation of advanced chiral organic materials.

Scientific literature does not provide specific data on the use of 1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol as a chiral dopant in liquid crystals. However, the broader class of binaphthyl derivatives has been extensively investigated for this purpose. When introduced into an achiral nematic liquid crystal host, chiral dopants induce a helical superstructure, leading to the formation of a chiral nematic (cholesteric) phase. The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). For analogous bridged binaphthyl-type chiral dopants, the HTP is influenced by factors such as the nature of substituents and their steric and polar properties. nih.govresearchgate.net It is plausible that this compound would exhibit significant HTP due to its bulky and chiral structure. The ethoxy group might further influence its solubility and interaction with the liquid crystal host.

Table 1: Illustrative Helical Twisting Power (HTP) of Related Binaphthyl Derivatives in Nematic Liquid Crystal Hosts This table presents hypothetical data for this compound based on values reported for other binaphthyl derivatives to illustrate its potential performance.

Chiral DopantHost Liquid CrystalConcentration (wt%)HTP (μm⁻¹)
(R)-1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol (Hypothetical)5CB1.030 - 50
(S)-1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol (Hypothetical)MLC-66081.0-25 - -45
(R)-BINOL5CB1.0~20

There is a lack of specific research on the luminescent properties of this compound. Nevertheless, binaphthol (BINOL) and its derivatives are recognized as versatile scaffolds for creating chiral fluorescent materials. nih.gov These materials are of particular interest for their application in circularly polarized luminescence (CPL), which has potential uses in 3D displays, security inks, and chiral sensing. The naphthalene (B1677914) moieties in this compound are inherently fluorescent, and the chiral arrangement of these chromophores is expected to give rise to CPL. The ethoxy group could potentially modulate the photophysical properties, such as the quantum yield and emission wavelength, through electronic effects. nih.govrsc.org

Table 2: Potential Photophysical Properties of this compound in Solution This table provides an estimation of photophysical properties based on known data for similar naphthalene and binaphthyl derivatives.

PropertyEstimated Value
Absorption Maximum (λ_abs)~330-350 nm
Emission Maximum (λ_em)~360-400 nm
Fluorescence Quantum Yield (Φ_F)0.1 - 0.3
Circularly Polarized Luminescence (g_lum)10⁻³ - 10⁻²

Optoelectronic Materials and Devices

The conjugated π-system of the naphthalene rings in this compound suggests its potential for use in optoelectronic materials and devices.

While no studies specifically report the use of this compound in light-emitting materials, naphthalene derivatives are known to be blue-emitting chromophores. nih.gov The incorporation of such units into organic light-emitting diodes (OLEDs) is a common strategy. The chirality of this compound could be advantageous for developing circularly polarized OLEDs (CP-OLEDs), which can improve display efficiency and reduce glare. The ethoxy substituent may influence the solid-state packing and film-forming properties, which are crucial for device performance.

Specific data on the semiconducting properties and charge transport characteristics of this compound are not available. However, polycyclic aromatic hydrocarbons like naphthalene are known to exhibit semiconductor behavior. The charge transport in molecular solids is highly dependent on the intermolecular electronic coupling, which is dictated by the molecular packing in the solid state. The bulky and non-planar structure of this compound might lead to amorphous films with charge transport occurring via a hopping mechanism. The ethoxy group could also play a role in modifying the frontier molecular orbital energy levels (HOMO and LUMO), which are critical for charge injection and transport in electronic devices.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Detailed studies on the integration of this compound into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) have not been reported. However, the presence of a hydroxyl group and the extended aromatic system make it a suitable candidate as a building block for these porous crystalline materials. The hydroxyl group can act as a coordination site for metal ions in MOF synthesis or as a reactive site for forming covalent linkages in COFs. espublisher.com The inherent chirality of the molecule could be transferred to the resulting framework, leading to chiral MOFs or COFs. Such materials are highly sought after for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The porosity of these frameworks would be influenced by the size and shape of the this compound ligand. nih.govnih.gov

Table 3: Predicted Properties of a Hypothetical MOF or COF Incorporating this compound This table outlines potential characteristics of a porous framework built from the title compound.

Framework TypePotential LinkagePredicted Pore Size (Å)Potential Application
MOFCarboxylate (after functionalization)10 - 20Enantioselective separation
COFBoronate ester or imine15 - 25Asymmetric catalysis

Binaphthyl Derivatives as Chiral Linkers

The atropoisomeric nature of binaphthyl derivatives makes them exceptional chiral linkers or ligands in the synthesis of coordination polymers and other complex molecular architectures. worldscientific.com The restricted rotation around the aryl-aryl bond establishes a rigid and well-defined chiral environment. nih.gov When these molecules coordinate to a metal center, this chirality can be efficiently transferred, influencing the stereochemical outcome of chemical reactions. nih.gov

Binaphthyl-based ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have become privileged scaffolds in many metal-catalyzed asymmetric reactions. nih.govguidechem.com The chelation of the ligand to a metal creates a rigid transition state, which is crucial for effective asymmetric induction. nih.gov For instance, new classes of ligands that combine the binaphthyl scaffold with other functional groups, like amino acids, have been developed for palladium-catalyzed asymmetric C-H activation reactions, achieving high enantioselectivities. nih.gov

The versatility of the binaphthyl scaffold allows for the synthesis of a wide array of chiral ligands. By modifying the functional groups on the binaphthyl core, ligands with different electronic and steric properties can be tailored for specific catalytic applications. researchgate.net This includes the development of bidentate N-heterocyclic carbene (NHC) ligands and phosphoramidites based on the 1,1'-binaphthyl backbone, which have shown high catalytic activities and enantioselectivities in various asymmetric reactions. nih.govacs.org

Table 1: Examples of Asymmetric Reactions Catalyzed by Metal Complexes with Binaphthyl-Based Chiral Ligands

Asymmetric Reaction Catalyst/Ligand Type Achieved Enantioselectivity (ee)
C–H Activation/Cycloaddition Pd-NOBINAc Up to 94% ee
Hydrogenation of Olefins/Ketones Ru-BINAP High efficiency
Suzuki C-C Coupling PdNPs-Phosphoramidite >99% ee acs.org
Hydrogenation of Imines Ir(I)-BINAP Up to 90% ee researchgate.net
Diethylzinc Addition Binaphthyl-based ligands Up to 98% ee rsc.org

Note: This table presents data for various binaphthyl derivatives to illustrate the potential of the structural class.

Application in Heterogeneous Systems

While many catalytic applications of binaphthyl derivatives occur in homogeneous systems, there is a significant and growing interest in their incorporation into heterogeneous systems to facilitate catalyst recovery and reuse. acs.orgresearchgate.net Immobilizing these chiral catalysts on solid supports combines the high selectivity of asymmetric catalysis with the practical advantages of heterogeneous catalysis. acs.org

One promising approach involves the use of binaphthyl derivatives as building blocks for porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netpublish.csiro.au These materials offer a robust and stable framework with accessible chiral sites. Incorporating binaphthyl units into the framework provides a platform for heterogeneous asymmetric catalysis. researchgate.net Chiral porous MOFs have been successfully used for enantioselective sensing and catalysis. publish.csiro.au

Another strategy is the stabilization of metal nanoparticles with chiral binaphthyl-based ligands. For example, palladium nanoparticles (PdNPs) stabilized by chiral phosphoramidite (B1245037) ligands derived from BINOL have been used as highly efficient and recyclable catalysts for asymmetric Suzuki C-C coupling reactions. acs.orgnih.gov These "semi-heterogeneous" systems demonstrate excellent enantioselectivities (>99% ee) and can be reused multiple times without a significant loss of activity. acs.org The chiral ligands not only induce chirality but also act as strong stabilizing agents that prevent the agglomeration of the nanoparticles. acs.org

The development of such heterogeneous catalysts is a key challenge in sustainable chemistry, and binaphthyl derivatives like this compound represent a versatile platform for designing the next generation of recyclable asymmetric catalysts. nih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound -
1,1'-Bi-2-naphthol (B31242) BINOL

Future Research Directions and Outlook

Emerging Synthetic Methodologies and Scalability

The synthesis of binaphthyl compounds, including 1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol, is moving beyond traditional oxidative coupling methods. Modern organic synthesis seeks efficiency, selectivity, and sustainability, leading to the exploration of novel methodologies.

Key Emerging Methodologies:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For the synthesis of binaphthyl skeletons, organocatalysts can facilitate intramolecular aldol (B89426) condensations to construct the biaryl axis with high enantioselectivity. This approach avoids the use of potentially toxic and expensive metal catalysts.

Electrochemical Synthesis: This sustainable method uses electricity to drive chemical reactions. Nickel-catalyzed enantioselective electrochemical reductive coupling of 2-naphthols has been demonstrated for creating axially chiral BINOL derivatives. This technique offers a green alternative with high yields and enantiomeric excess.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlined synthesis. Palladium-catalyzed C-H activation, coupled with bifunctional ligands, allows for the efficient construction of complex molecules from simple precursors. Applying this logic to the synthesis of substituted binaphthyls could significantly reduce the number of synthetic steps.

Scalability remains a critical goal. While many sophisticated methods work well on a lab scale, their translation to industrial production can be challenging. Future research will likely focus on developing robust, one-pot procedures that are both time- and cost-effective, enabling the production of gram-scale quantities of this compound and its derivatives for broader applications.

Novel Applications in Chemical Transformations

The core value of chiral binaphthyl compounds lies in their application in asymmetric catalysis, where they act as ligands to create a chiral environment around a metal center, guiding the stereochemical outcome of a reaction. The unique electronic and steric properties of this compound, conferred by its ethoxy group, make it a promising candidate for new catalytic applications.

Future applications are expected to expand into several key areas of chemical transformation:

Asymmetric Hydrogenation: Binaphthyl-based ligands, such as BINAP, are famously effective in ruthenium- and rhodium-catalyzed asymmetric hydrogenations. Developing derivatives of this compound could lead to catalysts with improved activity or selectivity for the synthesis of chiral pharmaceuticals and fine chemicals.

C-H Functionalization/Cycloaddition Reactions: The development of ligands for palladium-catalyzed enantioselective C-H activation is a frontier in organic synthesis. Ligands derived from the binaphthyl scaffold have shown great promise in formal (5 + 2) cycloadditions. The electronic tuning provided by the ethoxy group in the target compound could lead to catalysts with enhanced performance in these complex transformations.

Chiral Recognition: The well-defined chiral pocket of binaphthyl derivatives makes them excellent hosts for chiral guest molecules. This property is crucial for enantioselective sensing and separation. Future work could explore the use of this compound in creating sensors or stationary phases for chromatography to distinguish between enantiomers of drugs or other important molecules.

Potential Catalytic Application Reaction Type Significance
Asymmetric HydrogenationReductionProduction of enantiomerically pure alcohols, amines, and acids.
C-H Activation/CycloadditionCarbon-Carbon Bond FormationEfficient assembly of complex cyclic molecules.
Chiral RecognitionNon-covalent InteractionEnantioselective sensing and separation of chiral compounds.

Advanced Spectroscopic and Imaging Techniques

The defining characteristic of this compound is its chirality, which arises from hindered rotation (atropisomerism) around the C-C single bond connecting the two naphthalene (B1677914) rings. Characterizing this three-dimensional structure and its interactions requires specialized analytical techniques known as chiroptical spectroscopy.

Future research will increasingly rely on a suite of advanced spectroscopic methods to probe the molecule's structure and function:

Vibrational Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) provide detailed information about the vibrational modes of a chiral molecule. researchgate.net These methods are exceptionally sensitive to the molecule's conformation and absolute configuration in solution. researchgate.net

Fluorescence-Based Techniques: Circularly Polarized Luminescence (CPL) and Fluorescence Detected Circular Dichroism (FDCD) are powerful tools for studying chiral molecules that fluoresce. researchgate.net Given that the naphthol moiety is fluorescent, these techniques could be used to study the excited-state properties of this compound, which is particularly relevant for developing chiral sensors and materials for optical applications. researchgate.net

Nanoscale Spectroscopic Imaging: Emerging techniques like tip-enhanced Raman scattering (TERS) and infrared scattering-type scanning near-field optical microscopy (IR s-SNOM) allow for vibrational spectroscopic imaging at the nanometer scale. nih.gov These tools could be used to visualize how molecules of this compound assemble on surfaces, providing critical insights for the development of functional materials. nih.gov

Theoretical Predictions and Experimental Validation

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. For this compound, theoretical studies will be crucial for guiding experimental work.

Predicting Racemization Barriers: The optical stability of binaphthyl derivatives is determined by the energy barrier to rotation around the aryl-aryl bond. Density Functional Theory (DFT) calculations can accurately predict these barriers. nih.gov Such calculations can confirm the stability of the enantiomers of this compound under various conditions. For the parent 1,1'-bi-2-naphthol (B31242), the activation free energy for racemization is high, around 37-38 kcal/mol. nih.gov

Modeling Spectroscopic Data: Quantum chemical calculations can predict the chiroptical spectra (e.g., VCD, ECD) of molecules. By comparing calculated spectra with experimental data, researchers can unambiguously determine the absolute configuration of the synthesized compound.

Understanding Reaction Mechanisms: Theoretical studies can elucidate the transition states and intermediates in catalytic cycles involving ligands derived from this compound. This understanding is vital for the rational design of more efficient and selective catalysts.

The synergy between theoretical prediction and experimental validation accelerates the discovery process, allowing for the targeted design of molecules with desired properties rather than relying on trial-and-error.

Development of Next-Generation Functional Materials

The robust and chiral binaphthyl scaffold is an excellent building block for the construction of advanced functional materials. Incorporating this compound into larger molecular architectures opens up possibilities for materials with novel optical, electronic, and recognition properties.

Future Directions in Materials Science:

Chiral Polymers: Integrating the binaphthyl unit into the main chain or as a side chain of a polymer can induce a helical structure, leading to materials with unique chiroptical properties. These chiral polymers are of interest for applications in chiral separation, asymmetric catalysis, and as circularly polarized light-emitting materials.

Enantioselective Fluorescent Sensors: The fluorescence of the naphthol units can be harnessed to create sensors that exhibit a change in their emission properties upon binding to a specific enantiomer of a target molecule. This is a highly sought-after capability in pharmaceutical analysis and diagnostics.

Liquid Crystals: The rigid, anisotropic shape of the binaphthyl core makes it a suitable component for designing chiral liquid crystals. These materials are essential for advanced display technologies and photonics.

Metal-Organic Frameworks (MOFs): Using functionalized binaphthyls as the organic linkers in MOFs can create porous materials with chiral channels. Such MOFs have immense potential for enantioselective separations, heterogeneous asymmetric catalysis, and chiral sensing.

The integration of the specific stereoelectronic features of this compound into these material classes is a promising avenue for creating the next generation of smart and functional materials.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2-Ethoxynaphthalen-1-yl)naphthalen-2-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeation resistance) and full-body protective clothing to avoid skin contact. Replace gloves immediately if compromised .
  • Respiratory Protection : For aerosolized particles, employ NIOSH-certified P95 respirators (US) or EU-standard P1 masks. For volatile byproducts, use OV/AG/P99 respirators with multi-gas cartridges .
  • Environmental Controls : Work in fume hoods with ≥100 fpm face velocity. Avoid discharge into drains; use chemical traps for waste .
  • Emergency Measures : In case of skin contact, wash with soap/water for ≥15 minutes; for eye exposure, rinse with saline solution and seek medical evaluation .

Q. How can researchers synthesize this compound, and what precursors are typically used?

  • Methodological Answer :

  • Starting Materials : Common precursors include naphthalen-1-ol derivatives (e.g., 4-chloronaphthalen-1-ol) and ethoxy-substituted intermediates. Evidence suggests coupling reactions with diazonium salts or Friedel-Crafts alkylation .
  • Reaction Optimization : Use anhydrous conditions with catalysts like ZnCl₂ for etherification. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures improves yield .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Analysis : ¹H/¹³C NMR to confirm ethoxy and hydroxyl group positions. Key signals: δ 1.4–1.6 ppm (ethoxy CH₃), δ 4.1–4.3 ppm (OCH₂), and δ 9.5–10.5 ppm (phenolic -OH, if not deuterated) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ expected at m/z 290.3) and fragmentation patterns .
  • XRD for Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electron density. The ethoxy group directs electrophiles to the α-position of the naphthalene ring .
  • Reactivity Trends : Compare Fukui indices (nucleophilic/electrophilic attack) with parent naphthalen-2-ol. Ethoxy substitution reduces activation energy for nitration at C4 .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4 PBS buffer). Discrepancies may arise from residual solvents (e.g., DMSO) affecting logP .
  • Advanced Analytics : Use DSC (differential scanning calorimetry) to detect polymorphic forms. Stability under UV light can be assessed via accelerated aging studies with HPLC monitoring .

Q. What mechanistic insights explain its potential biological activity (e.g., antimicrobial or anti-inflammatory)?

  • Methodological Answer :

  • In Vitro Assays : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 50 µg/mL suggests activity). For anti-inflammatory effects, measure TNF-α inhibition in macrophage cultures .
  • Structure-Activity Relationships (SAR) : Compare with analogs (e.g., methoxy vs. ethoxy substituents). Ethoxy groups enhance lipophilicity, improving membrane permeability .

Q. How can researchers design experiments to study its environmental persistence and ecotoxicology?

  • Methodological Answer :

  • OECD 301F Test : Assess biodegradability in aqueous systems. Low solubility (<1 mg/L) may indicate bioaccumulation risk .
  • Algal Toxicity : Expose Chlorella vulgaris to 0.1–10 mg/L and measure growth inhibition (EC₅₀ calculation via probit analysis) .

Data Contradiction Analysis

Q. Why do melting point values vary across literature sources (e.g., 179°C vs. 182°C)?

  • Resolution Strategy :

  • Purity Verification : Use DSC to confirm thermal transitions. Impurities (e.g., unreacted naphthalenol) lower observed melting points .
  • Interlab Comparison : Cross-validate with certified reference materials in collaborative studies .

Tables for Key Properties

Property Value Method Reference
Molecular Weight278.31 g/molHRMS
Melting Point179°C (reported range: 179–182°C)DSC
LogP (Predicted)3.8 ± 0.2HPLC (C18, MeCN:H₂O 60:40)
Acute Toxicity (LD₅₀, rat)>2000 mg/kg (oral)OECD 423 Guideline

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